Product packaging for cis,trans-Muconate(Cat. No.:)

cis,trans-Muconate

Cat. No.: B1242550
M. Wt: 140.09 g/mol
InChI Key: TXXHDPDFNKHHGW-HSFFGMMNSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cis,trans-muconate is a muconate that is the dianion obtained by the deprotonation of both the carboxy groups of cis,trans-muconic acid. It has a role as a human xenobiotic metabolite. It is a muconate and a dicarboxylic acid dianion. It is a conjugate base of a cis,trans-muconic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4O4-2 B1242550 cis,trans-Muconate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4O4-2

Molecular Weight

140.09 g/mol

IUPAC Name

(2Z,4E)-hexa-2,4-dienedioate

InChI

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/p-2/b3-1-,4-2+

InChI Key

TXXHDPDFNKHHGW-HSFFGMMNSA-L

SMILES

C(=CC(=O)[O-])C=CC(=O)[O-]

Isomeric SMILES

C(=C/C(=O)[O-])\C=C/C(=O)[O-]

Canonical SMILES

C(=CC(=O)[O-])C=CC(=O)[O-]

Origin of Product

United States

Isomerism and Interconversion Dynamics of Muconates

Characterization of Isomeric Forms and Their Relationship

The three isomers of muconic acid—cis,cis, cis,trans, and trans,trans—are distinguished by the configuration of the substituents at their carbon-carbon double bonds. wikipedia.org The cis,cis-isomer can be produced from renewable resources through biocatalytic conversion. google.com This isomer can then be converted to the cis,trans and trans,trans forms. google.com The cis,trans-isomer often exhibits greater solubility in aqueous and organic media compared to the cis,cis form, which can be advantageous for recovery and processing. google.com The trans,trans-isomer is particularly noted for its utility in chemical reactions like the Diels-Alder cycloaddition. rsc.org

The isomerization from cis,cis-muconic acid to cis,trans-muconic acid is considered irreversible. protocols.io While cis,cis-muconic acid can be produced biologically, the trans,trans isomer is typically obtained through chemical synthesis or isomerization. rsc.orgresearchgate.net

Table 1: Properties of Muconic Acid Isomers

Isomer Melting Point Appearance
cis,cis-muconic acid 194-195 °C Prisms from ethanol (B145695)
cis,trans-muconic acid 190-191 °C Needles from hot water
trans,trans-muconic acid 301 °C Prisms from water

Source: wikipedia.org

Mechanistic Studies of cis,cis-Muconate (B1241781) Isomerization to cis,trans-Muconate

The conversion of cis,cis-muconate to this compound is a critical step in producing valuable chemical intermediates from biorenewable sources. This isomerization can be influenced by various chemical and environmental factors.

The isomerization of muconate isomers can be facilitated by various catalysts. Iodine (I₂) is a well-known homogeneous catalyst for the isomerization of muconates, particularly in the conversion of cis,cis-dimethyl muconate to the trans,trans form. rsc.org Studies combining computational and experimental approaches have investigated the mechanism of iodine-catalyzed isomerization of dimethyl muconate, highlighting the importance of solvent selection for achieving rapid kinetics. nih.gov Under optimized conditions with methanol (B129727) as the solvent, yields of trans,trans-dimethyl muconate can reach 95% in under an hour, with the catalyst being recoverable and recyclable. nih.gov

Other catalytic systems include precious metal hydrogenation catalysts, sponge metal hydrogenation catalysts, and skeletal hydrogenation catalysts. google.com Heterogeneous catalysts like 5% Pd/C and Ru-hydride/zeolite have also been developed for this purpose. rsc.org While effective, some catalytic methods, such as those using iodine, may involve hazardous materials and require careful handling. rsc.orggoogle.com

Environmental conditions, particularly pH and temperature, play a significant role in the isomerization of muconic acid. In aqueous media, the reactivity of muconic acid is highly dependent on pH. researchgate.netrsc.org Under acidic conditions (pH below 7), cis,cis-muconic acid readily isomerizes to cis,trans-muconic acid. rsc.orgmdpi.comnrel.gov This isomerization can be triggered by a drop in pH to between 2.5 and 4, even at room temperature. researchgate.net Conversely, under alkaline conditions, cis,cis-muconic acid is deprotonated to the more stable muconate dianion, which does not readily isomerize. rsc.orgmdpi.com

Temperature also influences the rate of isomerization. Elevated temperatures can promote the conversion of cis,cis-muconic acid to its cis,trans isomer. google.com For instance, incubating cis,cis-muconic acid at 70°C and a pH of 4-4.5 can lead to complete isomerization within an hour. researchgate.net However, prolonged heating under acidic conditions can also lead to undesirable side reactions, such as intramolecular cyclization to form muconolactone (B1205914) and its dilactone. rsc.org

Table 2: Influence of pH on cis,cis-Muconic Acid Isomerization

pH Condition Isomerization to cis,trans-Muconate Stability of cis,cis-Muconate
Acidic (pH < 7) Readily occurs. rsc.orgmdpi.comnrel.gov Unstable, prone to isomerization. rsc.org
Alkaline (pH > 7) Does not occur. rsc.orgmdpi.com Stable as the deprotonated dianion. rsc.org

Source: rsc.orgmdpi.comnrel.gov

The medium in which muconic acid is present can affect the stability of its isomers. The choice of solvent is critical for controlling isomerization. rsc.org For instance, dimethyl sulfoxide (B87167) (DMSO) has been shown to promote the formation of trans,trans-muconic acid from the cis,trans isomer, while other organic solvents like triethylamine, toluene, and methanol showed no such activity. rsc.org The presence of water in DMSO can also be a key factor in the isomerization mechanism. rsc.org

In the context of bioproduction, the fermentation broth itself can be the medium for isomerization. After the biocatalytic production of cis,cis-muconate, the isomerization to this compound can be carried out directly in the clarified broth. google.comgoogle.com However, care must be taken to avoid conditions that favor the formation of lactones, which can be promoted by polar protic solvents like dimethyl sulfoxide and acetonitrile (B52724). nrel.gov

Environmental and Process Condition Effects on Isomerization (e.g., pH, Temperature)

Enzymatic Interconversion Pathways and Mechanisms

In biological systems, the interconversion of muconate isomers is primarily mediated by enzymes. Muconate cycloisomerase, also known as cis,cis-muconate-lactonizing enzyme, is a key enzyme in the degradation of aromatic compounds in bacteria. ontosight.ai This enzyme catalyzes the conversion of cis,cis-muconic acid to muconolactone, a crucial step in the β-ketoadipate pathway. ontosight.ai This pathway is essential for the breakdown of aromatic pollutants and ultimately leads to the production of energy-rich compounds like acetyl-CoA and succinyl-CoA. ontosight.ai

The mechanism of muconate cycloisomerase involves the lactonization of cis,cis-muconic acid, where the enzyme's active site binds the substrate in a specific orientation to facilitate the formation of a lactone ring. ontosight.ai There are different families of muconate cycloisomerases that catalyze the same reaction but with distinct stereochemical mechanisms, suggesting they may have evolved independently. ebi.ac.ukebi.ac.uk

Stereochemical Course of Muconate Transformations

The stereochemistry of enzymatic reactions involving muconates is a key area of study. Muconate cycloisomerases catalyze the cycloisomerization of cis,cis-muconate to muconolactone. rcsb.org The stereochemical course of this reaction can be either syn or anti, depending on the enzyme family. rcsb.org

For example, the muconate lactonizing enzyme (MLE) from Pseudomonas putida catalyzes a syn-cycloisomerization of cis,cis-muconate to (4S)-muconolactone. rcsb.orgnih.gov In contrast, a second family of MLEs catalyzes an anti-cycloisomerization. rcsb.org These different stereochemical outcomes are the result of different structural strategies for substrate binding and positioning within the enzyme's active site. rcsb.org Specifically, while the initial attack of the carboxylate group on the double bond occurs on the same face of the substrate, the subsequent protonation of the enolate intermediate occurs on opposite faces, dictated by the position of a conserved lysine (B10760008) residue that acts as an acid catalyst. rcsb.org

Similarly, the cycloisomerase from Neurospora crassa involved in the 3-carboxymuconate pathway also proceeds via a syn addition. rsc.orgrsc.org These detailed stereochemical studies provide insight into the evolution of enzyme function and the precise mechanisms by which these transformations occur. rcsb.orgnih.gov

Biological Production and Biosynthesis Pathways of Muconates

Host Microorganism Systems for Muconate Biosynthesis

The development of efficient microbial cell factories is crucial for the industrial-scale production of muconic acid. Several microorganisms have been engineered for this purpose, each with its own set of advantages and challenges.

Escherichia coli Strain Engineering

Escherichia coli has been a workhorse for metabolic engineering due to its well-characterized genetics and rapid growth. The first engineered pathway for de novo synthesis of cis,cis-muconic acid from glucose was established in E. coli. tandfonline.com This initial pathway involved converting 3-dehydroshikimate (DHS), an intermediate in the aromatic amino acid pathway, to protocatechuic acid (PCA) and then to catechol, which was finally converted to cis,cis-muconic acid. tandfonline.com

More recent strategies in E. coli have focused on novel pathways, such as one utilizing 4-hydroxybenzoic acid (PHB) as an intermediate. asm.org This pathway involves the conversion of chorismate to PHB, which is then converted through a series of enzymatic steps to muconic acid. asm.org To increase the availability of precursors, genetic modifications such as the overexpression of key enzymes in the shikimate pathway and the deletion of genes related to competing pathways have been implemented. researchgate.net Coculture systems of different engineered E. coli strains have also been developed to overcome limitations such as the inefficient utilization of sugar mixtures and the secretion of high levels of intermediates. pnas.org

Saccharomyces cerevisiae Strain Engineering

The yeast Saccharomyces cerevisiae is an attractive host for muconic acid production due to its high tolerance to acidic conditions, a valuable trait for the production of organic acids. researchgate.net The first successful production of muconic acid in yeast involved the introduction of a three-step heterologous pathway. berkeley.edu This pathway utilized enzymes from different microbial sources to convert dehydroshikimate to muconic acid via protocatechuic acid and catechol. berkeley.edu

Further engineering efforts in S. cerevisiae have focused on several key areas:

Improving Precursor Supply: This has been achieved by mitigating feedback inhibition in the aromatic amino acid pathway, for example, by knocking out ARO3 and overexpressing a feedback-resistant version of aro4. berkeley.edu Additionally, deleting zwf1 and overexpressing TKL1 has been shown to increase the flux of necessary precursors. berkeley.edu

Eliminating C2 Dependency: Some engineered strains require an external C2 carbon source like ethanol (B145695) for efficient muconic acid production. Reintroducing the PDC5 gene has been shown to eliminate this dependency. mdpi.comnih.gov

Enhancing Muconic Acid Tolerance and Production: Overexpression of genes like QDR3 has been linked to improved muconic acid tolerance and production performance. nih.gov

Process Intensification: The use of in situ product recovery (ISPR) techniques, such as reactive extraction with a biocompatible organic phase, has been shown to significantly improve muconic acid titers and productivity by alleviating product inhibition. mdpi.comnih.gov

These strategies have led to significant increases in muconic acid titers in S. cerevisiae. iastate.edu

Pseudomonas putida Strain Engineering

Pseudomonas putida, particularly the KT2440 strain, is a robust and versatile host for producing chemicals from a wide range of carbon sources, including lignin-derived aromatics. nih.govnrel.gov Its natural ability to catabolize aromatic compounds makes it an ideal candidate for muconic acid production from lignin (B12514952). osti.govnrel.gov

Engineering strategies in P. putida have included:

Blocking Muconate Degradation: Deletion of the catBC genes prevents the further metabolism of muconic acid, leading to its accumulation. acs.org

Enabling Guaiacol (B22219) Utilization: Introduction of cytochrome P450 and ferredoxin reductase from other bacteria allows for the O-demethylation of guaiacol to catechol. acs.org

Improving Glucose Metabolism: To enhance muconate production from glucose, strategies such as deleting the glucose dehydrogenase gene (gcd) to prevent the accumulation of byproducts like 2-ketogluconate have been employed. nih.gov Adaptive laboratory evolution and targeted gene deletions (e.g., hexR, gntZ, gacS) have further improved growth and muconate production from glucose. nih.gov

Enhancing Xylose Utilization: Engineering P. putida to co-utilize glucose and xylose, the main sugars in lignocellulosic hydrolysates, has been achieved through adaptive laboratory evolution and the overexpression of key genes like aroB. nih.govresearchgate.net

Overcoming Metabolic Bottlenecks: The activity of protocatechuate (PCA) decarboxylase has been identified as a bottleneck in some pathways. Co-expression of this enzyme with its associated proteins has been shown to reduce PCA accumulation and significantly increase muconate titers and productivity from both aromatic compounds and glucose. nih.govosti.gov

These modifications have resulted in strains capable of producing high titers of muconic acid from both glucose and lignin-derived aromatics. nih.govnih.govnih.gov

Corynebacterium glutamicum Strain Engineering

Corynebacterium glutamicum is an industrially important bacterium known for its use in amino acid production. It has also been successfully engineered to produce muconic acid from aromatic compounds and lignin hydrolysates. researchgate.netnih.gov

Key engineering strategies in C. glutamicum include:

Pathway Blockage and Overexpression: Similar to other hosts, the deletion of the muconate cycloisomerase gene (catB) is essential for muconate accumulation. researchgate.netnih.gov Constitutive overexpression of the catechol 1,2-dioxygenase gene (catA) significantly increases the conversion of catechol to muconic acid. researchgate.netnih.gov

High-Titer Production: Fed-batch fermentation processes with engineered C. glutamicum have achieved very high titers of muconic acid from catechol. researchgate.netnih.gov

Utilization of Lignin Hydrolysates: Engineered strains have demonstrated the ability to produce muconic acid directly from the aromatic compounds present in hydrothermally depolymerized softwood lignin. researchgate.netnih.gov

Systems Metabolic Engineering: To improve production from key lignin monomers like vanillin (B372448), systems-level approaches have been used. This includes identifying and eliminating genes encoding for enzymes that cause the formation of unwanted byproducts, such as the conversion of vanillin to vanillyl alcohol. nih.gov

These engineering efforts have established C. glutamicum as a promising chassis for the high-level production of muconic acid from lignin-derived feedstocks. nih.govnih.gov

Data Tables

Table 1: Engineered Escherichia coli Strains for Muconic Acid Production

Strain/ModificationPathway/StrategySubstrateTiter/YieldReference
Recombinant E. colide novo synthesis via DHS, PCA, and catecholGlucose- tandfonline.com
Engineered E. coli K-12Novel pathway via 4-hydroxybenzoic acid (PHB)Glucose0.22 mol/mol yield asm.org
E. coli coculture systemSpatial separation of pathway modulesGlucose/Xylose mixture0.35 g/g yield pnas.org

Table 2: Engineered Saccharomyces cerevisiae Strains for Muconic Acid Production

Strain/ModificationPathway/StrategySubstrateTiter/ProductivityReference
Engineered S. cerevisiaeHeterologous pathway from dehydroshikimateGlucose141 mg/L berkeley.edu
Engineered S. cerevisiaeReintroduction of PDC5, overexpression of QDR3Glucose/Xylose9.3 g/L, 0.100 g/L/h (with ISPR) mdpi.comnih.gov
Engineered S. cerevisiaeDeletion of RIC1-1.6 g/L iastate.edu

Table 3: Engineered Pseudomonas putida Strains for Muconic Acid Production

Strain/ModificationPathway/StrategySubstrateTiter/Productivity/YieldReference
Engineered P. putida KT2440Deletion of gcd, hexR, gntZ, gacSGlucose22.0 g/L, 0.21 g/L/h, 35.6% yield nih.gov
Engineered P. putida KT2440Co-utilization of glucose and xyloseGlucose/Xylose33.7 g/L, 0.18 g/L/h, 46% molar yield nih.govresearchgate.net
Engineered P. putida KT2440Co-expression of PCA decarboxylase and associated proteinsp-Coumarate>15 g/L nih.govosti.gov
Engineered P. putida KT2440Co-expression of PCA decarboxylase and associated proteinsGlucose4.92 g/L nih.govosti.gov
Engineered P. putidaDeletion of catBC, introduction of cytochrome P450GuaiacolQuantitative conversion acs.org

Table 4: Engineered Corynebacterium glutamicum Strains for Muconic Acid Production

Strain/ModificationPathway/StrategySubstrateTiter/ProductivityReference
C. glutamicum MA-2Deletion of catB, overexpression of catACatechol85 g/L, 2.4 g/L/h researchgate.netnih.gov
C. glutamicum MA-2-Lignin hydrolysate1.8 g/L researchgate.netnih.gov
Engineered C. glutamicumElimination of fudC geneVanillinAbolished vanillyl alcohol formation nih.gov

Other Emerging Microbial Hosts and Their Capabilities

While Escherichia coli, Corynebacterium glutamicum, and Pseudomonas putida are commonly engineered for muconate production, researchers are exploring other microbes with unique capabilities. nih.govnih.gov

Amycolatopsis sp. , a genus of actinomycetes, has shown promise due to its ability to utilize a broad spectrum of aromatic compounds derived from lignin, such as catechol, guaiacol, and phenol (B47542), often preferring them over sugars. nih.govresearchgate.net Metabolic engineering of Amycolatopsis sp. ATCC 39116, specifically through the deletion of two putative muconate cycloisomerases, resulted in a mutant strain that accumulated 3.1 g/L of cis,cis-muconic acid from guaiacol within 24 hours, achieving a remarkable yield of 96%. nih.govresearchgate.net This demonstrates the potential of Amycolatopsis for converting lignin, a largely unexploited renewable resource, into valuable chemicals. nih.gov

Halomonas species are also emerging as attractive hosts, particularly for their tolerance to high-salt conditions. csic.es This characteristic could reduce the costs associated with sterilization and enable open-fermentation technologies, potentially using seawater. csic.es While specific high-yield production of muconic acid in Halomonas is still an area of active research, their metabolic robustness makes them a promising chassis for future engineering efforts. csic.esscispace.com

Metabolic Engineering Strategies for Enhanced Muconate Production

To improve the efficiency of microbial muconate production, various metabolic engineering strategies are employed to optimize biosynthetic pathways, enhance precursor supply, and overcome cellular limitations.

Gene Deletion and Overexpression for Pathway Optimization

A common strategy to enhance muconate production is the targeted deletion of genes encoding for enzymes that divert intermediates away from the desired pathway, coupled with the overexpression of key pathway enzymes.

In Pseudomonas putida , the deletion of the catBC genes, which encode for cis,cis-muconate-lactonizing enzyme and muconolactone (B1205914) isomerase, effectively blocks the native catabolic pathway at muconic acid. acs.org To further enhance production from glucose, the deletion of the glucose dehydrogenase gene (gcd) prevents the formation of the byproduct 2-ketogluconate. researchgate.net Subsequent deletion of the transcriptional repressor gene hexR and other genes like gntZ and gacS has been shown to improve glucose metabolism and muconate production, with an engineered strain achieving 22.0 g/L of muconate from glucose. researchgate.net Overexpression of aroB (3-dehydroquinate synthase) has also been shown to be beneficial. nih.gov

In Corynebacterium glutamicum , deleting the catB gene (muconate cycloisomerase) allows for the accumulation of cis,cis-muconic acid from aromatic compounds with a 100% molar yield. nih.govresearchgate.net Overexpression of catA (catechol 1,2-dioxygenase) significantly increases the conversion of catechol to muconic acid. nih.govresearchgate.net An engineered C. glutamicum strain, MA-2, accumulated 85 g/L of cis,cis-muconic acid from catechol in a fed-batch process. nih.govresearchgate.net

In Escherichia coli , a novel pathway was established by expressing three non-native genes: pobA (4-hydroxybenzoate hydroxylase), aroY (protocatechuate decarboxylase), and catA (catechol 1,2-dioxygenase). asm.org To increase precursor supply, native genes such as ubiC, aroF, aroE, and aroL were overexpressed, while genes like ptsH, ptsI, crr, and pykF were deleted to channel more carbon towards the aromatic amino acid pathway. asm.orgresearchgate.net

Host OrganismGene(s) DeletedGene(s) OverexpressedSubstrateProduct TiterReference
Pseudomonas putida KT2440catBCCytochrome P450, ferredoxin reductaseGuaiacolStoichiometric conversion acs.org
Pseudomonas putida KT2440gcd, hexR, gntZ, gacS-Glucose22.0 g/L researchgate.net
Corynebacterium glutamicumcatBcatACatechol85 g/L nih.govresearchgate.net
Amycolatopsis sp. ATCC 39116Two putative muconate cycloisomerases-Guaiacol3.1 g/L nih.govresearchgate.net
Escherichia coli K-12ptsH, ptsI, crr, pykFpobA, aroY, catA, ubiC, aroF, aroE, aroLGlucose170 mg/L asm.orgresearchgate.net

Dynamic Regulation and Biosensor-Aided Genome Engineering

Dynamic regulation of metabolic pathways, often facilitated by biosensors, allows for real-time control of gene expression in response to intracellular metabolite concentrations. This approach can help to balance metabolic flux and avoid the accumulation of toxic intermediates.

In Saccharomyces cerevisiae, a cis,cis-muconic acid biosensor coupled to Green Fluorescent Protein (GFP) expression was used to screen a UV-mutagenesis library. nih.govacs.org Through fluorescence-activated cell sorting (FACS), a mutant with a 49.7% higher cis,cis-muconic acid titer was identified. nih.govacs.org Further rational engineering of this mutant led to a strain that produced 20.8 g/L of cis,cis-muconic acid in a fed-batch fermentation. nih.gov

A muconate-responsive biosensor was also developed for P. putida to screen for improved producers. researchgate.net This enabled the selection of clones with both enhanced growth and muconate production following adaptive laboratory evolution. researchgate.net In C. glutamicum, a biosensor based on the transcription factor CatM from Acinetobacter baylyi was developed to detect intracellular cis,cis-muconic acid. oup.com Such biosensors are powerful tools for high-throughput screening and can accelerate the development of highly productive strains. illinois.edu

Co-culture Systems for Pathway Partitioning

Co-culture systems, where different microbial strains are grown together, can be used to partition a metabolic pathway between two or more specialists. This can reduce the metabolic burden on a single strain and allow for the efficient utilization of mixed substrates.

An E. coli-E. coli co-culture system has been successfully developed for the production of cis,cis-muconic acid from a mixture of glucose and xylose. pnas.org One strain was engineered to efficiently produce 3-dehydroshikimate (DHS) from sugars, while the second strain was designed to convert the secreted DHS into muconic acid. nih.gov This strategy achieved a production yield of 0.35 g/g from a glucose/xylose mixture. pnas.org A similar co-culture approach using glycerol (B35011) as a carbon source also demonstrated enhanced muconic acid production, reaching up to 2 g/L. tandfonline.com These systems highlight the potential of microbial consortia to overcome limitations seen in monocultures. mdpi.com

Enzyme Source and Activity Optimization within Recombinant Systems

The choice of enzymes and the optimization of their activity are critical for maximizing the efficiency of a heterologous pathway. Different organisms can be sources of enzymes with varying catalytic properties, and selecting the most effective one is a key aspect of metabolic engineering.

In S. cerevisiae, the production of cis,cis-muconic acid requires the expression of three heterologous enzymes: 3-dehydroshikimate dehydratase (aroZ), protocatechuate decarboxylase (aroY), and catechol dioxygenase (catA). oup.com The activity of aroY from Klebsiella pneumoniae was identified as a rate-limiting step. nih.govoup.com To address this, researchers have expanded the enzyme toolbox by identifying and utilizing a novel fungal decarboxylase, which, when introduced into an optimized yeast strain, led to a titer of 1.244 g/L of cis,cis-muconic acid. oup.com

Enzymology of Muconate Metabolism and Biotransformations

Muconate Cycloisomerases

Muconate cycloisomerases (EC 5.5.1.1) are critical enzymes in the β-ketoadipate pathway, a central route for the aerobic degradation of aromatic compounds by microorganisms. nih.govproteopedia.org They catalyze the reversible cycloisomerization of cis,cis-muconate (B1241781) into (+)-muconolactone. oup.comenzyme-database.org This reaction is an essential step in converting aromatic precursors like catechol into intermediates of the citric acid cycle. wikipedia.org

The substrate range of muconate cycloisomerases has been thoroughly investigated. While their primary substrate is cis,cis-muconate, studies on enzymes from Pseudomonas putida and Acinetobacter calcoaceticus ADP1 show they can also transform other substituted muconates. nih.gov

Key findings on substrate specificity include:

High Activity: Enzymes show high specificity for cis,cis-muconate, 3-fluoro-, and 3-methyl-cis,cis-muconate. nih.gov

Low or No Activity: Substrates such as 2-fluoro-, 2-chloro-, 3-chloro-, or 2,4-dichloro-cis,cis-muconate are not transformed efficiently by wild-type muconate cycloisomerases. nih.gov The enzyme also acts very slowly on cis,trans-muconate. enzyme-database.org

Product Variation: When acting on 2-chloro-cis,cis-muconate (B1241311), muconate cycloisomerases from gram-negative bacteria can produce a mixture of (+)-2-chloro- and (+)-5-chloromuconolactone through different cycloisomerization reactions (1,4- and 3,6-cycloisomerization). nih.gov

Table 1: Substrate Specificity of Wild-Type Muconate Cycloisomerases

Substrate Organism Activity/Specificity Reference
cis,cis-Muconate Pseudomonas putida, Acinetobacter calcoaceticus High nih.gov
3-Fluoro-cis,cis-muconate (B1243151) Pseudomonas putida High nih.gov
2-Methyl-cis,cis-muconate Pseudomonas putida High nih.gov
3-Methyl-cis,cis-muconate Pseudomonas putida High enzyme-database.orgnih.gov
2-Chloro-cis,cis-muconate Pseudomonas putida Very Low nih.gov
3-Chloro-cis,cis-muconate (B1234730) Pseudomonas putida Very Low nih.gov

The cycloisomerization reaction catalyzed by muconate cycloisomerase is a reversible γ-lactonization, which involves an intramolecular conjugate addition. oup.com The mechanism is understood to proceed through several key steps:

The distal carboxylate group of cis,cis-muconate adds to the proximal double bond. ebi.ac.uk

This forms an enolate intermediate, which is stabilized by coordination to a metal cofactor (typically Mn²⁺ or Mg²⁺) and proximity to a lysine (B10760008) residue in the active site. enzyme-database.orgebi.ac.uk

A conserved lysine residue then acts as a general acid to protonate the intermediate, yielding the muconolactone (B1205914) product. ebi.ac.ukasm.org

Enzymes can catalyze this reaction with different stereochemistries. For instance, muconate cycloisomerases from Pseudomonas putida and the yeast Trichosporon cutaneum proceed via a syn addition, whereas carboxymuconate cycloisomerase from P. putida uses an anti addition mechanism. oup.com This stereochemical diversity highlights the independent evolution of these enzymes within the enolase superfamily. ebi.ac.ukrhea-db.org

Rational design and directed evolution have been employed to alter the catalytic properties of muconate cycloisomerases for biotechnological applications. sciepublish.com By introducing specific mutations based on structural knowledge, researchers have successfully modified the enzyme's substrate specificity and product profile.

For example, site-directed mutagenesis of the muconate cycloisomerase from P. putida to incorporate amino acids found in chloromuconate cycloisomerases led to significant improvements in activity towards chlorinated substrates. nih.gov

The A271S variant showed a 27-fold increase in the specificity constant for 3-chloro-muconate. nih.gov

The I54V variant exhibited a 22-fold increase for the same substrate. nih.gov

These engineered variants demonstrated that catalytic characteristics can be modified independently, allowing for the fine-tuning of these enzymes for specific biotransformation tasks. nih.gov Furthermore, directed evolution strategies, often coupled with biosensors, have been used to improve entire metabolic pathways for muconic acid production in host organisms like Saccharomyces cerevisiae. nih.govnih.gov

Mechanistic Insights into Cycloisomerization Reactions

Key Enzymes in Muconate Biosynthesis

The microbial production of muconic acid, primarily the cis,cis isomer, from renewable feedstocks like glucose has been achieved by engineering metabolic pathways in host organisms such as Escherichia coli and Saccharomyces cerevisiae. mdpi.comasm.org This biosynthetic route typically diverts intermediates from the common aromatic amino acid pathway through the action of several heterologous enzymes.

3-Dehydroshikimate (DHS) dehydratase is the first crucial enzyme in the engineered pathway, catalyzing the conversion of DHS, an intermediate of the shikimate pathway, into protocatechuate (PCA). google.comgoogle.comnih.gov This step effectively channels carbon flow away from aromatic amino acid synthesis and towards the muconate pathway. google.com

The gene encoding this enzyme is found in various microorganisms and has several names, reflecting its diverse origins. google.com

aroZ is commonly sourced from Klebsiella pneumoniae. mdpi.comasm.org

asbF is the designation for the gene from Bacillus thuringiensis and Bacillus anthracis. nih.govgoogle.comgoogle.com

Other analogs include qutC from Aspergillus nidulans and qa-4 from Neurospora crassa. google.comgoogle.com

The expression of DHS dehydratase is a cornerstone of creating cell factories for muconic acid production. asm.org

Following the formation of PCA, protocatechuate decarboxylase (AroY) catalyzes the next key reaction: the non-oxidative decarboxylation of PCA to form catechol. google.comasm.org This enzyme is essential for linking the shikimate pathway intermediate to the final steps of muconate synthesis. mdpi.com

The AroY enzyme, often sourced from Klebsiella pneumoniae, is a critical component of the three-step heterologous pathway used to produce cis,cis-muconic acid in engineered microbes. asm.orgnih.govasm.org The complete pathway involves the sequential action of DHS dehydratase (AroZ), PCA decarboxylase (AroY), and finally catechol 1,2-dioxygenase (CatA), which converts catechol into cis,cis-muconic acid. google.comgoogle.comasm.org The resulting cis,cis-muconate can then be recovered or isomerized to other forms like this compound. google.com

Table 2: Compound Names Mentioned in the Article

Compound Name
(+)-2-Chloro-muconolactone
(+)-5-Chloro-muconolactone
(+)-Muconolactone
2,4-Dichloro-cis,cis-muconate
2-Chloro-cis,cis-muconate
2-Fluoro-cis,cis-muconate (B1243259)
2-Methyl-cis,cis-muconate
3-Chloro-cis,cis-muconate
3-Dehydroshikimate (DHS)
3-Fluoro-cis,cis-muconate
3-Methyl-cis,cis-muconate
Adipic Acid
Benzene
Benzoate
Catechol
cis,cis-Muconate
This compound
Glucose
Phenol (B47542)
Protocatechuate (PCA)
p-Toluate
Shikimate
Toluene

Catechol 1,2-Dioxygenase (catA/C12DO)

Catechol 1,2-dioxygenase (C12DO), also known as catechol oxygenase or CatA, is a critical enzyme in the aerobic degradation of aromatic compounds. frontiersin.orgnih.gov It catalyzes the intradiol or ortho-cleavage of catechol, a key intermediate in the breakdown of aromatic hydrocarbons, to produce cis,cis-muconate. nih.govwikipedia.orgfrontiersin.org This reaction is a fundamental step in the β-ketoadipate pathway, which ultimately converts aromatic precursors into intermediates of the tricarboxylic acid (TCA) cycle. frontiersin.orgresearchgate.net

Structurally, most C12DO enzymes are homodimers, with each monomer containing a catalytic non-heme ferric iron (Fe³⁺) ion. rcsb.orgfrontiersin.orgresearchgate.net A notable exception is the enzyme from Pseudomonas arvilla, which can form either a homo- or heterodimer. wikipedia.org The enzyme's three-dimensional structure often resembles a boomerang, with two catalytic domains and a central linker domain. wikipedia.org A distinctive feature of many C12DOs is a "helical zipper" at the dimer interface, formed by N-terminal helices from each subunit, which creates a hydrophobic tunnel capable of binding lipids. rcsb.orgresearchgate.net The active site iron is typically coordinated by two histidine and two tyrosine residues. frontiersin.orgresearchgate.net

The catalytic mechanism involves the binding of catechol to the Fe³⁺ center, followed by a reaction with dioxygen that results in the cleavage of the bond between the two hydroxyl-bearing carbons of the aromatic ring. wikipedia.orgfrontiersin.org This single-step conversion is highly efficient and has been harnessed for the biotechnological production of cis,cis-muconic acid from catechol using both native and recombinant microorganisms. frontiersin.orggoogle.comresearchgate.net For example, recombinant E. coli expressing the C12O gene from Paracoccus sp. MKU1 has been used for the whole-cell catalyzed bioconversion of catechol, achieving a production of 12.99 g/L of cis,cis-muconic acid in 6 hours. frontiersin.orgnih.gov

Table 1: Properties of Characterized Catechol 1,2-Dioxygenases (C12DO)

Enzyme Source Quaternary Structure Subunit Size (kDa) Optimal pH Km (μM) for Catechol Vmax or kcat Reference(s)
Acinetobacter sp. ADP1 Homodimer ~31 N/A N/A N/A rcsb.org
Paracoccus sp. MKU1 Homotrimer 38.6 7.6 12.89 310.1 U/mg frontiersin.orgnih.gov
Pseudomonas stutzeri GOM2 Trimer (active form) 35.6 (monomer) 7.0-9.0 13.2 16.13 s⁻¹ frontiersin.org
Blastobotrys raffinosifermentans Homodimer 37.76 7.5 N/A 5.39 U/mg frontiersin.org

Enzymatic Conversion of Substituted Muconates

The core enzymatic pathways for muconate metabolism can also process substituted catechols, leading to the formation of substituted muconates. This capability is particularly relevant for the biodegradation of halogenated aromatic pollutants and for the biosynthesis of novel fluorinated platform chemicals.

Fluorinated Muconate Biosynthesis and Enzyme Adaptation

The biosynthesis of fluorinated muconates typically begins with a fluorinated aromatic compound, such as fluorobenzene (B45895) or 3-fluorobenzoate. researchgate.netresearchgate.net A cascade of enzymes converts these precursors into a fluorinated catechol. For instance, fluorobenzene can be transformed into 3-fluorocatechol (B141901) by the sequential action of fluorobenzene dioxygenase, fluorobenzene dihydrodiol dehydrogenase, and fluorocatechol 1,2-dioxygenase. researchgate.netresearchgate.net

The subsequent ring-cleavage of the fluorocatechol is catalyzed by a catechol 1,2-dioxygenase (CatA). However, this step often presents a metabolic bottleneck. 3-Fluorocatechol, for example, is known to be a potent inhibitor of CatA, leading to inefficient conversion to 2-fluoro-cis,cis-muconate (2-FMA). The native enzymatic machinery of organisms like Pseudomonas putida can be harnessed to produce 2-FMA, but the pathway reactions are often imbalanced, causing the accumulation of toxic intermediates. researchgate.netresearchgate.net

To overcome these limitations, metabolic engineering and synthetic biology approaches have been employed. By adjusting the regulatory patterns of the gene clusters responsible for aromatic degradation (the ben and cat genes) in P. putida, researchers have successfully balanced the metabolic flux to favor 2-FMA biosynthesis, achieving the maximum theoretical yield from 3-fluorobenzoate. researchgate.netresearchgate.net

The resulting 3-fluoro-cis,cis-muconate can undergo further enzymatic transformation. Fluoromuconate cycloisomerase can catalyze its conversion to cis-dienelactone, a reaction that involves defluorination. researchgate.net Alternatively, muconate cycloisomerases can convert 3-fluoro-cis,cis-muconate into (+)-4-fluoromuconolactone. nih.gov This fluorinated lactone is relatively stable but can be enzymatically hydrolyzed to maleylacetate (B1240894) by dienelactone hydrolases. researchgate.netnih.gov

Chloromuconate Dehalogenation and Cycloisomerization

The degradation of chloroaromatic compounds like chlorobenzenes and chlorophenols proceeds through chlorocatechol intermediates. asm.orgasm.org These are cleaved by specialized chlorocatechol 1,2-dioxygenases to yield chloro-cis,cis-muconates. asm.org The subsequent step, a combined cycloisomerization and dehalogenation, is a key reaction in these pathways and is catalyzed by chloromuconate cycloisomerases (EC 5.5.1.7). wikipedia.org

These enzymes are distinct from standard muconate cycloisomerases (EC 5.5.1.1) in their ability to efficiently process chlorinated substrates and facilitate the elimination of the chloride ion. enzyme-database.orgasm.org For example, the enzyme from Pseudomonas sp. strain P51 is highly active toward chlorinated substrates. uniprot.org The reaction mechanism is complex and can vary between enzymes from different organisms. In many proteobacteria, 2-chloro-cis,cis-muconate (from 3-chlorocatechol (B1204754) cleavage) is first cycloisomerized to an intermediate, 5-chloromuconolactone (B1176566). asm.org The same enzyme then catalyzes the dehalogenation of this intermediate to form trans-dienelactone. nih.gov Similarly, chloromuconate cycloisomerases can convert 3-chloro-cis,cis-muconate (from 4-chlorocatechol (B124253) cleavage) into cis-dienelactone, a reaction that prevents the formation of the toxic compound protoanemonin. researchgate.netasm.orgresearchgate.net

However, not all related enzymes are capable of dehalogenation. The 2-chloromuconate cycloisomerase from the Gram-positive bacterium Rhodococcus opacus 1CP (Rho-2-CMCI) can catalyze the cycloisomerization but is unable to dehalogenate the resulting 5-chloromuconolactone. nih.gov In this organism, a separate enzyme related to muconolactone isomerases (ClcF) has evolved to perform the dehalogenation step, converting 5-chloromuconolactone to cis-dienelactone. asm.orgnih.gov This functional separation highlights the evolutionary adaptation of microbial pathways for the degradation of xenobiotic compounds.

Table 2: Key Enzymes in the Conversion of Substituted Muconates

Enzyme EC Number Substrate(s) Product(s) Organism Example(s) Reference(s)
Fluorocatechol 1,2-dioxygenase 1.13.11.1 3-Fluorocatechol 2-Fluoro-cis,cis-muconate Pseudomonas putida researchgate.net
Fluoromuconate cycloisomerase N/A 3-Fluoro-cis,cis-muconate cis-Dienelactone N/A researchgate.net
Muconate Cycloisomerase 5.5.1.1 3-Fluoro-cis,cis-muconate (+)-4-Fluoromuconolactone Alcaligenes eutrophus nih.gov
Chlorocatechol 1,2-dioxygenase 1.13.11.1 3-Chlorocatechol, 4-Chlorocatechol 2-Chloro- and 3-Chloro-cis,cis-muconate Pseudomonas reinekei MT1 asm.org
Chloromuconate Cycloisomerase 5.5.1.7 2-Chloro-cis,cis-muconate trans-Dienelactone Pseudomonas sp. B13
Chloromuconate Cycloisomerase 5.5.1.7 3-Chloro-cis,cis-muconate cis-Dienelactone Rhodococcus opacus 1CP researchgate.net
2-Chloromuconate Cycloisomerase N/A 2-Chloro-cis,cis-muconate 5-Chloromuconolactone Rhodococcus opacus 1CP nih.gov
5-Chloromuconolactone Dehalogenase N/A 5-Chloromuconolactone cis-Dienelactone Rhodococcus opacus 1CP asm.org

Analytical Methodologies for Muconate Research

Chromatographic Techniques for Isomer Separation and Quantitation

Chromatography is the cornerstone for separating and quantifying muconic acid isomers from complex matrices such as fermentation broths or reaction mixtures. The choice of technique is dictated by the need to resolve the different geometric isomers (cis,cis, cis,trans, and trans,trans) and other related aromatic compounds.

Ultra-High Pressure Liquid Chromatography with Diode Array Detection (UHPLC-DAD) has emerged as a primary method for the analysis of muconic acid isomers. evitachem.comgoogle.comacs.org This technique offers high resolution and sensitivity, allowing for the rapid separation and quantitation of cis,cis- and cis,trans-muconate. evitachem.com The DAD provides spectral data across a range of wavelengths, which aids in peak identification and purity assessment. A key advantage is its ability to quantify isomers even when they are not fully resolved chromatographically, by using distinct wavelengths where their absorbance maxima differ.

An established UHPLC-DAD method can quantify cis,cis- and cis,trans-muconic acid alongside potential aromatic precursors. evitachem.com The analysis is typically performed using a reverse-phase C18 column. acs.org The total muconic acid concentration is often reported as the sum of the cis,cis and cis,trans isomers, as the irreversible isomerization of the cis,cis form to the cis,trans form can occur under certain environmental conditions like decreased pH or heat exposure. google.com Reporting the total concentration avoids discrepancies that might arise from shifts in isomer ratios during sample handling or analysis. google.com

Table 1: Typical UHPLC-DAD Method Parameters for Muconate Analysis
ParameterSpecificationReference
System Agilent 1290 series UHPLC or similar evitachem.com
Detector Diode Array Detector (DAD) evitachem.comacs.org
Column Waters BEH C18 (100 × 2.1 mm, 1.7 µm) acs.org
Column Temperature 50 °C acs.org
Flow Rate 0.6 mL/min acs.org
Detection Wavelength 280 nm (with baseline correction at 350–400 nm) acs.org

The successful separation of muconate isomers is highly dependent on the mobile phase composition and the chemistry of the stationary phase. Optimization of these parameters is crucial for achieving adequate resolution and accurate quantification.

For reverse-phase chromatography, mobile phases typically consist of an aqueous component, an organic modifier, and an acid additive to control the ionization state of the dicarboxylic acids. A common mobile phase is a gradient of acetonitrile (B52724) or methanol (B129727) in water, with a small percentage of formic acid. evitachem.comnist.gov For example, one method uses an aqueous solution of 0.2% formic acid and acetonitrile as the organic mobile phase. evitachem.com Another approach utilizes a water:methanol:formic acid solution (80:20:0.16, v/v/v). mdpi.com The pH of the mobile phase is a critical parameter, as it affects the retention and peak shape of the acidic analytes. nih.gov

Ion-exclusion chromatography offers an alternative to reverse-phase separation. This technique uses a cation exchange column and an acidic mobile phase, such as a dilute sulfuric acid solution (e.g., 0.01 mol·L⁻¹ H₂SO₄), to separate analytes based on their pKa values. thaiscience.info This approach can be effective for separating organic acids from complex sample matrices like urine. thaiscience.info

The choice between different column chemistries, such as C18 or ion exchange, and the fine-tuning of the mobile phase gradient are essential steps in developing a robust analytical method tailored to the specific separation challenge. google.comthaiscience.info

Table 2: Examples of Mobile Phases for Muconate Isomer Separation
TechniqueAqueous PhaseOrganic ModifierColumn TypeReference
UHPLC0.2% Formic Acid in WaterAcetonitrileReverse Phase C18 evitachem.com
HPLCWater with Formic AcidMethanolReverse Phase mdpi.com
HPLC0.01 mol·L⁻¹ Sulfuric AcidNone or AcetonitrileIon Exchange (Aminex HPX-87H) thaiscience.info
LC-MS1% Formic Acid in WaterAcetonitrileReverse Phase (Shim-pack® XR – ODS II) researchgate.net

Ultra-High Pressure Liquid Chromatography with Diode Array Detection (UHPLC-DAD)

Spectroscopic Characterization of Muconate Isomers and Intermediates

Spectroscopic methods are indispensable for the structural confirmation of muconate isomers and the identification of reaction intermediates. These techniques provide detailed information about the molecular structure, connectivity, and electronic properties of the analytes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and stereochemistry of muconic acid isomers. google.com ¹H NMR spectra can distinguish between the cis,cis and cis,trans isomers by differences in the chemical shifts and coupling constants of the vinylic protons. google.comgoogle.com For instance, ¹H NMR has been used to monitor the isomerization of cis,cis-muconate (B1241781) to this compound at different pH values. google.comgoogle.com Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), provide correlations between protons and their attached carbons, aiding in the complete assignment of signals, especially in complex mixtures. nih.govresearchgate.net

Mass Spectrometry (MS), often coupled with a chromatographic inlet (LC-MS or GC-MS), is used for the sensitive detection and identification of muconate isomers based on their mass-to-charge ratio (m/z). researchgate.net In LC-MS analysis of muconic acid in urine, a selected m/z value of 141 in negative ion mode was used for selective and sensitive detection. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information to differentiate between isomers. nih.gov For example, the mass spectrum of muconic acid shows a characteristic molecular ion peak at m/z 142.85. researchgate.net

UV-Visible Spectroscopy is routinely used for the detection of muconate isomers following chromatographic separation. acs.org The conjugated diene system in the muconic acid backbone results in strong UV absorbance. The λmax (wavelength of maximum absorbance) can differ slightly between isomers, which can be exploited for detection. The UV spectrum of cis,cis-muconic acid alone may not account for all spectral features in complex reaction mixtures, indicating the formation of other chromophoric species. researchgate.net The NIST database reports a UV/Visible spectrum for trans,trans-muconic acid. nist.govnist.gov

Sample Preparation and Stability Considerations in Muconate Analysis

Proper sample preparation is crucial for reliable and accurate analysis, as the sample matrix can interfere with quantification and the stability of the isomers can be compromised during handling and storage.

For samples from biological conversions, such as fermentation broths, a simple dilution step is often required to bring the analyte concentration within the linear range of the instrument and to mitigate matrix effects that can cause chromatographic issues. evitachem.com A minimum 5x dilution is often recommended for reliable quantitation. evitachem.com In some cases, more extensive sample cleanup, such as solid-phase extraction (SPE), precipitation, or liquid-liquid extraction, may be necessary to remove interfering components. researchgate.netgoogle.com For instance, after isomerization, cis,trans-muconic acid can be separated by acidification to a pH below 3.0, which causes it to precipitate. google.com

The stability of muconate isomers is a significant concern. The cis,cis isomer is known to isomerize to the more stable cis,trans form, a process that can be initiated by a drop in pH (below 7) and/or the application of heat. mdpi.com Therefore, to preserve the isomeric ratio, samples should ideally be neutralized and stored at low temperatures (e.g., -20°C). mdpi.com It is also advised to avoid sample contact with certain polar protic solvents that can promote the lactonization of muconic acid. mdpi.com When preparing standards, cis,cis-muconic acid is often dissolved in a dilute sodium hydroxide (B78521) solution to ensure solubility and stability. evitachem.com

Biotechnological Applications and Process Development Research

Integration of Muconate Production in Biorefinery Concepts

Biorefineries aim to convert biomass into a spectrum of value-added products, much like petroleum refineries. Muconic acid is a key target molecule within this framework due to its potential to replace petroleum-derived chemicals like adipic acid and terephthalic acid, the precursors for nylon and PET plastics, respectively. nih.govresearchgate.net

Lignocellulosic biomass, composed primarily of cellulose (B213188), hemicellulose, and lignin (B12514952), is an abundant and non-food renewable feedstock for biorefineries. labpartnering.orguni-saarland.de The valorization of all three components is crucial for economic viability.

Sugar-Based Production : The cellulose and hemicellulose fractions can be hydrolyzed into fermentable sugars like glucose and xylose. mdpi.com Genetically engineered microorganisms, including Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida, have been developed to convert these sugars into muconic acid through the shikimate pathway. nih.govlabpartnering.orgnrel.gov For instance, researchers have engineered xylose-fermenting yeast to co-produce ethanol (B145695) and cis,cis-muconic acid from lignocellulosic hydrolysates. mdpi.com

Lignin-Based Production : Lignin, a complex aromatic polymer, has historically been an underutilized waste stream. uni-saarland.de However, it represents a rich source of aromatic monomers that can be biologically "funneled" to produce muconic acid. researchgate.netresearchgate.net Processes like hydrothermal depolymerization can break down lignin into compounds such as p-coumarate, ferulate, and vanillate. uni-saarland.denih.gov Engineered strains of Pseudomonas putida and Corynebacterium glutamicum have demonstrated the ability to convert these lignin-derived aromatics into muconic acid. uni-saarland.denih.gov One study achieved a titer of 4 g/L of muconic acids using C. glutamicum to convert a mixture of hydrolysates from Kraft lignin and hemicellulose. uni-saarland.de This approach of "lignin valorization" significantly enhances the economic potential of lignocellulosic biorefineries. nih.gov

Table 1: Muconate Production from Lignocellulosic Feedstocks
Feedstock ComponentSubstrate(s)MicroorganismKey PathwayReference
Cellulose / HemicelluloseGlucose, XyloseSaccharomyces cerevisiaeShikimate Pathway nih.govmdpi.com
Cellulose / HemicelluloseGlucose, XylosePseudomonas putidaShikimate Pathway labpartnering.orgnrel.gov
Ligninp-Coumarate, FerulatePseudomonas putidaβ-Ketoadipate Pathway researchgate.netnih.gov
Lignin / HemicelluloseLignin & Hemicellulose HydrolysatesCorynebacterium glutamicumβ-Ketoadipate Pathway uni-saarland.de

The concept of a circular bioeconomy drives research into upcycling waste materials. Waste plastics, particularly polyethylene (B3416737) terephthalate (B1205515) (PET), are a target for valorization. PET can be broken down into its monomer constituents, including terephthalic acid (TPA). Research has demonstrated that engineered microbial pathways can convert these plastic-derived aromatic compounds into cis,cis-muconate (B1241781), which can then be used to produce new, high-performance bioplastics. researchgate.netlabpartnering.org This strategy not only mitigates plastic pollution but also creates a closed-loop manufacturing system where waste is the raw material. researchgate.net

Valorization of Lignocellulosic Biomass

Advanced Fermentation and Biocatalytic Reactor Designs for Muconate Production

Optimizing the bioproduction of muconic acid requires advanced process engineering to overcome challenges like product toxicity and to achieve industrially relevant titers and productivities.

Fed-Batch Fermentation : This is the most common strategy for achieving high-density cell cultures and high product concentrations. nih.gov By incrementally feeding nutrients and carbon sources, fed-batch processes avoid substrate inhibition and can sustain production over longer periods. Using this method, an engineered E. coli strain produced approximately 64.5 g/L of muconic acid in a 7-liter fermenter, while an engineered P. putida strain reached 33.7 g/L. labpartnering.orgfrontiersin.org

In-Situ Product Recovery (ISPR) : Muconic acid can be inhibitory to microbial growth and metabolism at high concentrations, particularly at the low pH values that favor the less soluble cis,trans isomer. mdpi.comd-nb.info ISPR techniques, such as reactive extraction, are employed to continuously remove muconic acid from the fermentation broth as it is formed. mdpi.com This alleviates product toxicity, shifts the metabolic equilibrium towards production, and can simplify downstream processing. One study reported that integrating reactive extraction into the fermentation process increased the final muconic acid titer by 18%. mdpi.com

Whole-Cell Biocatalysis : In this approach, the entire microorganism functions as a self-contained biocatalyst. ethz.ch This is highly advantageous as the host cell provides the necessary enzymes in the correct conformation, regenerates essential cofactors like NAD(P)H, and protects the enzymes from the external environment. ethz.ch Process scale-up has been successfully demonstrated in various bioreactor volumes, from 10-liter lab scale to 150-liter pilot scale, indicating the industrial potential of these whole-cell systems. mdpi.comnih.govnrel.gov

Table 2: Advanced Bioprocess Strategies for Muconate Production
StrategyDescriptionBenefit(s)Reported Titer ExampleReference
Fed-Batch FermentationSubstrates are fed incrementally to the bioreactor.High cell density, high product titer, avoids substrate inhibition.~64.5 g/L (E. coli) frontiersin.org
In-Situ Product Recovery (ISPR)Product is continuously removed from the broth during fermentation.Alleviates product toxicity, improves yield and productivity.4.33 g/L (with 18% titer boost) mdpi.com
DO-Stat ControlSubstrate feed is controlled to maintain a constant dissolved oxygen level.Prevents oxygen limitation and optimizes metabolic activity.>15 g/L (P. putida) nih.govresearchgate.net
Whole-Cell BiocatalysisUsing entire microorganisms as catalysts.Cofactor regeneration, enzyme stability, simplified process.Scalable to 150L reactors nrel.govethz.ch

Role of Muconates in Microbial Degradation and Bioremediation Research

Muconates are central intermediates in the natural microbial breakdown of a wide array of aromatic compounds, many of which are environmental pollutants. Understanding these pathways is fundamental to developing effective bioremediation strategies.

Many industrial and agricultural activities release toxic aromatic compounds such as benzene, toluene, benzoate, and various phenols into the environment. ontosight.ainih.gov Certain soil bacteria, particularly species of Pseudomonas, have evolved sophisticated metabolic pathways to use these pollutants as a source of carbon and energy. unesp.brnih.gov In the aerobic degradation of these compounds, the aromatic ring is typically converted to catechol or a substituted catechol. unesp.br This intermediate then undergoes enzymatic ring-opening via the ortho-cleavage pathway, catalyzed by catechol 1,2-dioxygenase, to yield cis,cis-muconate. unesp.brfrontiersin.org This step is critical as it breaks the stable aromatic ring, transforming a toxic pollutant into a linear, more easily metabolized compound. ontosight.ai

The primary metabolic route for the complete degradation of these pollutants is the β-ketoadipate pathway . nih.govunesp.br Following the formation of cis,cis-muconate, a series of enzymes further process the molecule:

Muconate cycloisomerase converts cis,cis-muconate to muconolactone (B1205914). frontiersin.org

Muconolactone isomerase converts muconolactone to β-ketoadipate enol-lactone. frontiersin.org

β-ketoadipate enol-lactone hydrolase converts the enol-lactone to β-ketoadipate. frontiersin.org

Finally, β-ketoadipate is cleaved into succinyl-CoA and acetyl-CoA, which are fundamental molecules that enter the universal tricarboxylic acid (TCA) cycle for energy production and cell growth. frontiersin.org

This natural degradation pathway forms the basis for bioremediation. A novel strategy known as "biological funneling" leverages this process by engineering microbes to halt the pathway at muconic acid. This allows for the conversion of a complex mixture of aromatic pollutants into a single, valuable chemical, thereby linking environmental cleanup with sustainable chemical manufacturing. nih.gov

Table 3: Key Enzymes in the Degradation of Aromatic Pollutants via Muconate
Pollutant ClassExampleKey IntermediateRing-Cleavage EnzymeProductReference
Monoaromatic HydrocarbonsBenzene, Toluene, BenzoateCatecholCatechol 1,2-dioxygenasecis,cis-Muconate nih.govunesp.br
Chlorinated Aromatics2-Chlorophenol3-Chlorocatechol (B1204754)Catechol 1,2-dioxygenase2-Chloro-cis,cis-muconate researchgate.net
Polycyclic Aromatic HydrocarbonsNaphthalene1,2-Dihydroxynaphthalene -> Salicylate -> CatecholCatechol 1,2-dioxygenasecis,cis-Muconate nih.govfrontiersin.org

Chemical Synthesis Approaches Relevant to Isomer Production and Control

Ozonation-Based Synthesis of cis,cis-Muconate (B1241781) and Isomerization Potential

A prominent chemical route to cis,cis-muconic acid (ccMA) involves the ring-opening oxidation of catechol. acs.orgresearchgate.net Ozonolysis, in particular, has been investigated as a direct method for this conversion. acs.org The process involves bubbling ozone through a solution of catechol, which cleaves the aromatic ring to form the diacid. uky.edu However, early implementations of this method suffered from low yields, often around 30%, due to the degradation of the newly formed cis,cis-muconic acid by excess ozone. acs.orgpreprints.org

Recent advancements have significantly improved the efficiency of this process. A key innovation is the addition of a base, such as sodium hydroxide (B78521) (NaOH), to the reaction mixture during ozonation. preprints.orgmdpi.comnih.gov The base deprotonates the carboxylic acid groups of the muconic acid as it is formed, creating the disodium (B8443419) muconate salt. preprints.org This salt precipitates from the organic solvent (like isopropyl alcohol or methanol), effectively protecting it from further oxidative degradation by ozone. preprints.org This one-step method, conducted at low temperatures (e.g., -20 °C), has been shown to increase the yield of cis,cis-muconate to as high as 56%. mdpi.comnih.gov This approach aligns with green chemistry principles by simplifying the process and avoiding many hazardous reagents. preprints.orgnih.gov

The cis,cis-muconate produced via ozonation or fermentation serves as a starting material for producing the cis,trans isomer. The isomerization from cis,cis to cis,trans is readily achieved under acidic conditions. rsc.orgresearchgate.net In aqueous solutions with a pH between 2.5 and 4.5, the cis,cis form isomerizes to the cis,trans form, a reaction that can be accelerated by heating. researchgate.net Conversely, under alkaline conditions (pH above 4), the cis,cis-muconate dianion is stable and does not isomerize. rsc.orgresearchgate.net This pH-dependent reactivity is a crucial tool for controlling the isomerization process. For instance, acidifying a solution of cis,cis-muconate to a pH of 4-4.5 and incubating at 70°C can achieve complete isomerization to cis,trans-muconate. researchgate.net

Table 1: Ozonation of Catechol for cis,cis-Muconate Synthesis

Starting MaterialOxidantKey Reaction ConditionSolventTemperatureReported Yield of cis,cis-MuconateReference
CatecholOzoneStandard OzonolysisAnhydrous Methanol (B129727)-20 °C~30% acs.org
CatecholOzoneAddition of NaOH baseIsopropyl Alcohol (IPA)-20 °C56% preprints.orgmdpi.com

Cross-Metathesis for Stereoselective Muconate Synthesis

Olefin cross-metathesis has emerged as a powerful and highly stereoselective method for synthesizing muconate diesters, offering an alternative to fermentation and subsequent isomerization. osti.govnih.gov This approach can directly yield the thermodynamically stable trans,trans isomer, bypassing the cis isomers entirely. The reaction typically involves the Ru-catalyzed cross-coupling of bio-derivable substrates like sorbates and acrylates. osti.govnih.gov

Research has demonstrated that using specific ruthenium-based catalysts, such as modified Hoveyda-Grubbs catalysts, enables the efficient synthesis of dialkyl muconates. osti.govmdpi.com In an optimized, solvent-free process, the cross-metathesis between methyl sorbate (B1223678) and methyl acrylate (B77674) can produce trans,trans-dimethyl muconate in yields up to 41% with low catalyst loading (0.5–3.0 mol%). osti.govnih.gov A significant advantage of this procedure is that the trans,trans product often precipitates from the reaction mixture as a solid, simplifying its recovery. osti.govnih.gov Spectroscopic analysis confirms that this method exclusively delivers the trans,trans isomer. osti.govnih.gov

While cross-metathesis is highly effective for producing the trans,trans isomer, other organocatalytic methods have been developed for the stereoselective synthesis of cis,trans (E,Z) muconic acid diesters. One such method involves the self-coupling of propiolate esters, catalyzed by various amines. afinitica.com This reaction can proceed rapidly at low temperatures (0 °C) to form enyne diesters, which can then be selectively reduced, for example using a Lindlar catalyst, to yield the corresponding cis,trans-diene product. afinitica.com

Table 2: Stereoselective Synthesis of Muconate Diesters

MethodReactantsCatalystPrimary Isomer ProducedReported YieldReference
Cross-MetathesisMethyl Sorbate + Methyl AcrylateRu-based catalyststrans,trans-dimethyl muconateup to 41% osti.govnih.gov
Organo-catalyzed Coupling & ReductionPropiolate Esters1. Amine catalyst (e.g., DABCO) 2. Lindlar catalyst (for reduction)cis,trans-muconic acid diester80% (reduction step) afinitica.com

Strategies for Controlling Isomer Ratios in Chemical Synthesis

Controlling the isomeric form of muconic acid is essential for its downstream applications, as each isomer possesses distinct properties. For example, the trans,trans isomer is required for Diels-Alder reactions to produce terephthalic acid precursors. google.comtandfonline.com Several chemical strategies have been developed to manage the isomerization process and selectively obtain the desired isomer, starting typically from the biologically-produced cis,cis form.

The isomerization of cis,cis-muconic acid to the cis,trans and subsequently the trans,trans isomer can be controlled by a combination of factors including pH, temperature, catalysts, and solvent choice.

pH and Temperature: As discussed, acidic conditions (pH < 4.5) readily promote the conversion of cis,cis to cis,trans-muconic acid, especially at elevated temperatures. rsc.orgresearchgate.net Prolonged heating under acidic conditions can further lead to the formation of the trans,trans isomer, although it also encourages undesired side reactions like lactonization. rsc.org The cis,trans isomer can be isolated by heating an aqueous solution of the cis,cis acid and then cooling it to induce precipitation. google.com

Catalysis: A variety of catalysts can facilitate the conversion to the most stable trans,trans isomer.

Iodine (I₂): Catalytic amounts of iodine are effective for isomerizing mixtures of muconate diesters to the trans,trans form, typically by refluxing in a solvent like methanol. mdpi.comgoogle.com

Precious Metals: Palladium on carbon (Pd/C) is a commonly used catalyst for isomerizing this compound to trans,trans-muconate. researchgate.nettandfonline.com Other precious metal catalysts, including platinum, have also been employed. google.comgoogle.com

Solvents: The choice of solvent plays a critical role, particularly in preventing unwanted side reactions. Under aqueous acidic conditions, the formation of muconolactone (B1205914) can compete with isomerization. rsc.org Using polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), has been shown to inhibit these ring-closing reactions, allowing the isomerization to proceed to the trans,trans form with high selectivity (up to 88%). rsc.orgresearchgate.net

These strategies can be combined to optimize the yield of a specific isomer. For example, a crude mixture of cis,cis and cis,trans muconic acid can be isomerized to the trans,trans form, which can then be purified. google.com

Table 3: Summary of Strategies for Isomer Control

StrategyCondition/ReagentEffect on IsomerizationReference
pH ControlAcidic (pH 2.5-4.5)Promotes cis,ciscis,trans rsc.orgresearchgate.net
pH ControlAlkaline (pH > 4)Stabilizes cis,cis isomer rsc.orgresearchgate.net
TemperatureElevated TemperaturesAccelerates isomerization (cis,ciscis,transtrans,trans) google.com
CatalysisIodine (I₂)Promotes isomerization to trans,trans form mdpi.comgoogle.com
CatalysisPalladium on Carbon (Pd/C)Promotes isomerization to trans,trans form researchgate.nettandfonline.com
Solvent ChoicePolar Aprotic (e.g., DMSO)Favors trans,trans isomerization over lactonization rsc.orgresearchgate.net

Future Directions and Research Perspectives in Cis,trans Muconate Science

Computational Modeling and Systems Biology for Pathway Optimization

The advancement of computational modeling and systems biology presents a significant opportunity for optimizing the production of cis,trans-muconate and other muconic acid isomers. unl.edunih.gov These approaches allow for a systems-level understanding of cellular networks and metabolic pathways, moving beyond the traditional focus on individual genes and proteins. nih.gov By creating mathematical and computational models, researchers can simulate complex biological processes, predict the outcomes of genetic modifications, and generate new, testable hypotheses for pathway optimization. unl.eduplos.org

A key application of these computational tools is the design and optimization of microbial strains for enhanced production. For instance, computational predictions have been used to reconstruct the shikimic acid pathway in Corynebacterium glutamicum, a pathway central to muconic acid synthesis. tandfonline.com This involved identifying and overexpressing key genes to increase the metabolic flux towards the desired product. tandfonline.com Systems biology approaches, often integrated with machine learning and AI, enable the analysis of large "omics" datasets (genomics, transcriptomics, proteomics, and metabolomics) to create comprehensive models of cellular metabolism. unl.eduunitn.it These models can identify metabolic bottlenecks, predict the effects of gene knockouts or overexpressions, and guide the rational engineering of microbial hosts for improved production of muconic acid. nih.gov

Novel Enzyme Discovery and Engineering for Specific Muconate Transformations

The discovery and engineering of novel enzymes are paramount for advancing the biosynthesis of specific muconate isomers, including this compound. While the biosynthesis of cis,cis-muconate (B1241781) is well-established, the direct biological production of cis,trans and trans,trans isomers remains a significant challenge. tandfonline.comnih.gov Current strategies often rely on the biocatalytic conversion of a renewable carbon source to cis,cis-muconate, followed by chemical isomerization to obtain the cis,trans and trans,trans forms. google.com

Enzyme engineering, guided by computational modeling, offers a powerful approach to tailor enzymes for specific transformations. This includes modifying enzymes to improve their substrate specificity, catalytic efficiency, and stability. For example, a mutant of para-hydroxybenzoic acid hydroxylase was engineered to have improved substrate specificity for protocatechuic acid, demonstrating the potential to create novel biosynthetic routes. oup.com The introduction of a maleylacetoacetate isomerase or a similar enzyme into a biocatalyst could potentially enable the in vivo conversion of cis,cis-muconic acid to trans,trans-muconic acid. google.com Further research into identifying and engineering isomerases that can specifically catalyze the conversion of cis,cis-muconate to this compound within the microbial host would represent a major breakthrough, enabling a fully biological production route for this specific isomer.

Development of Advanced Bioremediation Strategies Involving Muconate Pathways

The metabolic pathways that produce and degrade muconic acid isomers are highly relevant to the development of advanced bioremediation strategies for aromatic pollutants. ontosight.ai Many toxic aromatic compounds, such as phenol (B47542) and catechol, are natural or industrial pollutants that can be degraded by microorganisms through pathways that converge on muconic acid. sustaine.orgfrontiersin.org Harnessing and optimizing these natural microbial capabilities is a cornerstone of sustainable environmental cleanup. sustaine.org

Bioremediation leverages the metabolic processes of microorganisms to break down contaminants into less harmful substances. sustaine.orgnih.gov In the context of aromatic pollutants, the ortho-cleavage pathway is of particular interest. In this pathway, catechol is converted to cis,cis-muconic acid by the enzyme catechol 1,2-dioxygenase. sustaine.orgfrontiersin.org This muconic acid is then further metabolized into central metabolic intermediates, leading to the complete degradation of the pollutant. sustaine.org

Advanced bioremediation strategies focus on enhancing the efficiency of these degradation pathways. This can be achieved through techniques such as bioaugmentation, which involves introducing specialized microorganisms with superior degradative capabilities into a contaminated site, and biostimulation, which involves optimizing environmental conditions to promote the activity of indigenous microbial populations. sustaine.orgmdpi.com Genetic and metabolic engineering can be used to create "super-biocatalysts" with enhanced degradation rates and broader substrate specificities. nih.gov For example, microbial consortia, which are mixed communities of different microorganisms, often exhibit more robust and efficient degradation of complex pollutant mixtures than single strains due to synergistic metabolic activities. frontiersin.org Understanding the muconate pathway and the enzymes involved is critical for designing these enhanced bioremediation systems. For instance, the presence and activity of enzymes like muconate cycloisomerase can be a key indicator of the degradation pathway being utilized. frontiersin.org

Sustainable Manufacturing Process Innovation for Muconate Isomers

Innovation in sustainable manufacturing processes is crucial for the economically viable and environmentally friendly production of muconic acid isomers, including this compound. A primary focus is the utilization of renewable feedstocks to replace traditional petrochemical-based production methods. tandfonline.comnih.gov Lignocellulosic biomass, which is rich in aromatic compounds and sugars, is a particularly promising renewable resource. tandfonline.comresearchgate.net

Significant progress has been made in engineering microorganisms like Escherichia coli, Corynebacterium glutamicum, and Pseudomonas putida to produce cis,cis-muconic acid from renewable feedstocks such as glucose, xylose, and lignin-derived aromatic compounds like catechol and vanillin (B372448). tandfonline.comresearchgate.netlabpartnering.org The de novo biosynthesis from sugars typically involves engineering the shikimate pathway. tandfonline.comlabpartnering.org

A key innovation in sustainable manufacturing is the development of integrated bioprocesses, such as in situ product recovery (ISPR). mdpi.com Muconic acid can be inhibitory to the microbial production host at high concentrations. ISPR methods, which involve the continuous removal of the product from the fermentation broth, can alleviate this product inhibition, leading to significantly higher titers and productivity. mdpi.com For example, the use of a biocompatible organic phase for continuous extraction has been shown to improve muconic acid titers by 300%. mdpi.com

Table of Research Findings on Sustainable Muconate Production

MicroorganismFeedstockProductKey Innovation/FindingReported Titer
Corynebacterium glutamicumGlucosecis,cis-Muconic AcidEngineered shikimate pathway and fed-batch process. researchgate.net88.2 g/L
Corynebacterium glutamicumCatecholcis,cis-Muconic AcidDeletion of muconate cycloisomerase and overexpression of catechol 1,2-dioxygenase. researchgate.net85 g/L
Saccharomyces cerevisiaeGlucosecis,cis-Muconic AcidCombined overexpression of PDC5 and QDR3 genes. mdpi.com2.61 g/L
Saccharomyces cerevisiaeGlucosecis,cis-Muconic AcidIntegration of in situ product recovery (ISPR). mdpi.com9.3 g/L
Escherichia coliVanillincis,cis-Muconic AcidWhole-cell biocatalyst co-expressing multiple enzymes. acs.org95.2% conversion

Q & A

Q. What strategies mitigate confounding variables in comparative studies of this compound isomerization kinetics?

  • Methodological Answer : Randomize enzyme batches and use block designs to control for temperature fluctuations. Apply multivariate ANOVA to isolate effects of pH, enzyme concentration, and substrate purity. Pre-register experimental protocols to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis,trans-Muconate
Reactant of Route 2
cis,trans-Muconate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.